2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
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Overview
Description
2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with 2-methyl-5-nitrobenzaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Oxides: Formed through oxidation reactions.
Substituted derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the oxazine ring can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitro-phenyl)-2,3-dihydro-1H-benzo[d][1,3]oxazine
- 2-(2-Methyl-5-nitro-phenyl)-2,3-dihydro-1H-pyrrolo[1,2-e][1,3]oxazine
- 2-(2-Methyl-5-nitro-phenyl)-2,3-dihydro-1H-quinolino[1,2-e][1,3]oxazine
Uniqueness
2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is unique due to its fused naphthalene and oxazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3g/mol |
IUPAC Name |
2-(2-methyl-5-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-8-15(21(22)23)10-18(13)20-11-17-16-5-3-2-4-14(16)7-9-19(17)24-12-20/h2-10H,11-12H2,1H3 |
InChI Key |
RQOVVXSJTGXALK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC3=C(C=CC4=CC=CC=C34)OC2 |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC3=C(C=CC4=CC=CC=C34)OC2 |
Origin of Product |
United States |
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